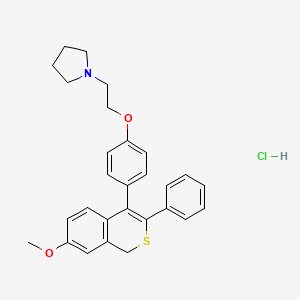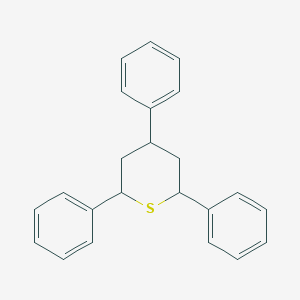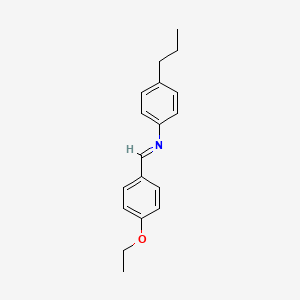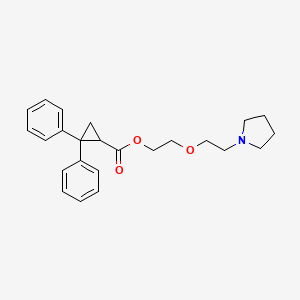
4,4'-(2-methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two N,N-diethyl-3-methylaniline groups connected by a 2-methylpropane-1,1-diyl bridge. It is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with a suitable alkylating agent such as 2-methylpropane-1,1-diyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic ring.
科学的研究の応用
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-(2-methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Similar in structure but with different substituents.
4,4`-(2-Methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline): Contains quinazoline groups instead of N,N-diethyl-3-methylaniline.
2,2’-((1-Methylpropane-1,3-diyl)bis(oxy))bis(4-methyl-1,3,2-dioxaborinane): Features dioxaborinane groups.
Uniqueness
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) is unique due to its specific combination of N,N-diethyl-3-methylaniline groups and the 2-methylpropane-1,1-diyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
33906-10-4 |
|---|---|
分子式 |
C26H40N2 |
分子量 |
380.6 g/mol |
IUPAC名 |
4-[1-[4-(diethylamino)-2-methylphenyl]-2-methylpropyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C26H40N2/c1-9-27(10-2)22-13-15-24(20(7)17-22)26(19(5)6)25-16-14-23(18-21(25)8)28(11-3)12-4/h13-19,26H,9-12H2,1-8H3 |
InChIキー |
VSPBCMJUTRXYRK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)


![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)



![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)


